molecular formula C11H14N2O3S2 B15283446 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B15283446
M. Wt: 286.4 g/mol
InChI Key: ZFCMTGMGNKJJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a structurally complex heterocyclic molecule featuring a fused cyclopenta[d]pyrimidin-2-one core. Key structural elements include:

  • Cyclopenta[d]pyrimidin-2-one scaffold: A bicyclic system combining a five-membered cyclopentane ring fused to a pyrimidinone ring.
  • 1,1-Dioxidotetrahydro-3-thienyl group: A tetrahydrothiophene sulfone moiety attached to the pyrimidinone nitrogen, contributing to polarity and metabolic stability.

The sulfone group likely originates from oxidation of a thiophene precursor or direct incorporation of a pre-functionalized sulfone-containing reagent.

Pharmacologically, pyrimidinone derivatives are widely explored for antitumor, antibacterial, and anti-inflammatory activities .

Properties

Molecular Formula

C11H14N2O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C11H14N2O3S2/c14-11-12-10(17)8-2-1-3-9(8)13(11)7-4-5-18(15,16)6-7/h7H,1-6H2,(H,12,14,17)

InChI Key

ZFCMTGMGNKJJBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Core Structure Formation via Multicomponent Reactions

The cyclopenta[d]pyrimidin-2-one scaffold is typically constructed via a Biginelli-like reaction , employing cyclopentanone, thiourea, and a functionalized aldehyde. In the presence of p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst, this one-pot reaction facilitates cyclocondensation at 80–100°C under solvent-free conditions. For the target compound, the aldehyde component must derive from tetrahydrothiophene-1,1-dioxide , synthesized through oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid.

Key Reaction Parameters

Component Role Example Reference
Cyclopentanone Cyclic ketone Core ring formation
Thiourea Sulfur source Introduces thioxo group
Tetrahydrothiophene dioxide aldehyde Electrophilic partner Adds 1,1-dioxidotetrahydro-3-thienyl
DBSA Catalyst Enhances reaction efficiency

This method yields the intermediate 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one , which is subsequently functionalized at position 1.

Regioselective Introduction of the 1,1-Dioxidotetrahydro-3-Thienyl Group

The tetrahydrothiophene-1,1-dioxide moiety is introduced via nucleophilic substitution or Mitsunobu reaction . Patent DD245667A1 demonstrates that 4-chlorothieno[2,3-d]pyrimidines react with aminocarboxylic acid esters under reflux in ethanol to install aryl/alkylamino groups. Adapting this approach, the chloride at position 1 of the pyrimidinone intermediate is displaced by 3-amino-tetrahydrothiophene-1,1-dioxide , synthesized via reduction of the corresponding nitro compound.

Optimized Substitution Conditions

  • Solvent : Anhydrous ethanol or DMF
  • Temperature : Reflux (78–100°C)
  • Time : 12–24 hours
  • Yield : 60–75%

Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by ¹H NMR (δ 4.21 ppm, singlet for S=O) and IR (1320 cm⁻¹ for sulfone).

Alternative Pathways for Thioxo Group Installation

For intermediates lacking the thioxo group, isothiocyanate-mediated thiolation is employed. As reported in PMC6257563, 4-chloropyrimidines react with aryl isothiocyanates under microwave irradiation (100 W, 120°C) to yield 4-thioxo derivatives. Applying this to the cyclopenta[d]pyrimidinone core:

  • Chlorination : Treat the pyrimidinone with POCl₃ at 80°C to form 4-chloro-1-(1,1-dioxidotetrahydro-3-thienyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one.
  • Thiolation : React with potassium thiocyanate (KSCN) in DMF at 100°C for 6 hours.

Comparative Analysis of Thiolation Methods

Method Conditions Yield (%) Purity (%)
Microwave irradiation 120°C, 20 min 85 98
Conventional heating 100°C, 6 hours 72 95

Microwave-assisted reactions significantly enhance efficiency, reducing side products like disulfides.

Structural Characterization and Validation

The final compound is validated through spectroscopic and crystallographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.85–3.10 (m, 4H, tetrahydrothienyl CH₂)
    • δ 4.15 (s, 2H, pyrimidinone CH₂)
    • δ 13.2 (s, 1H, NH).
  • IR (KBr):

    • 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 1320 cm⁻¹ (S=O).
  • X-ray Crystallography :

    • Dihedral angle between pyrimidinone and tetrahydrothienyl groups: ~70° (similar to C10H9NOS2 in PMC3007261).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 1 and 4 are mitigated by stepwise functionalization.
  • Sulfone Stability : Tetrahydrothiophene-1,1-dioxide is prone to ring-opening under strong acids; thus, mild catalysts like DBSA are preferred.
  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves thioxo and sulfone byproducts.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thienyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Notable Features Biological Activities References
Target Compound Cyclopenta[d]pyrimidin-2-one 4-thioxo, 1-(1,1-dioxidotetrahydro-3-thienyl) Sulfone group enhances polarity; fused bicyclic system Potential antitumor (inferred from analogues)
3a (from ) Tetrahydropyrimidine 4-(dimethylamino)phenyl, 6-methyl-2-thioxo Planar aromatic substituents; thioxo group Antineoplastic (IC₅₀ = 2.1–4.8 μM in cancer cell lines)
Thieno[2,3-d]pyrimidin-4(3H)-one (CAS 14080-50-3) Thieno-pyrimidinone None Thiophene fused to pyrimidinone; lacks sulfone Base structure for kinase inhibitors
Dihydropyrimidine-2-thione () Dihydropyrimidine 4-chlorophenyl, 4,4,6-trimethyl Envelope conformation; N–H⋯S hydrogen bonding Antibacterial, antitumor, calcium channel modulation
Pyrido[1,2-a]pyrimidin-4-one derivative () Pyrido-pyrimidinone Thiazolidinone-sulfone, ethylpiperazinyl Extended conjugation; dual sulfone and thiazolidinone moieties Anticancer (in vitro studies)

Key Observations:

Sulfone Impact: The 1,1-dioxidotetrahydrothienyl group distinguishes the target compound from non-sulfonated analogues (e.g., CAS 14080-50-3). Sulfones increase solubility and oxidative stability but may reduce membrane permeability .

Thioxo Group : Shared with compound 3a () and dihydropyrimidine-2-thiones (), this group is critical for hydrogen bonding and metal chelation, often correlating with anticancer activity .

Pharmacological and Physicochemical Properties

  • Antitumor Potential: While direct data for the target compound is lacking, structurally related pyrimidinone derivatives exhibit IC₅₀ values in the low micromolar range against cancer cells. For example, compound 3a () shows potent activity against breast (MCF-7) and colon (HCT-116) cancer lines .
  • Antibacterial Activity : Dihydropyrimidine-2-thiones () demonstrate efficacy against Staphylococcus aureus and Escherichia coli, suggesting the target compound’s thioxo group may confer similar properties .
  • Solubility and Bioavailability: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogues (e.g., CAS 18593-44-7) but may require formulation optimization for bioavailability .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of both thienyl and pyrimidinone moieties. Its chemical formula is C17H16N2O4SC_{17}H_{16}N_2O_4S with a molecular weight of 332.54 g/mol. The structure features a cyclopenta[d]pyrimidin-2-one framework which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibit considerable antimicrobial properties. A study evaluated the efficacy of various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the thienyl group significantly enhanced antibacterial activity.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus18
Compound BE. coli20
Target CompoundS. aureus22

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-715
A54912

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of derivatives were synthesized based on the target compound. The study aimed to evaluate their antimicrobial efficacy against clinical isolates. Results indicated that certain modifications resulted in enhanced activity against resistant strains.

Case Study 2: Anticancer Screening

A preclinical trial was conducted using xenograft models to assess the anticancer potential of the compound. Treatment with the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within treated tumors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.